molecular formula C24H25N3O2S B303943 3-(Azepan-1-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione

3-(Azepan-1-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B303943
M. Wt: 419.5 g/mol
InChI Key: OQMLVSOSOHGAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azepan-1-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes an azepane ring, a benzothiazole moiety, and a pyrrolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Benzothiazole Moiety: The synthesis begins with the preparation of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole core.

    Attachment of the Phenyl Group: The benzothiazole derivative is then coupled with a phenyl group through a Suzuki or Heck coupling reaction, using palladium catalysts and appropriate ligands.

    Formation of the Pyrrolidinedione Core: The next step involves the formation of the pyrrolidinedione ring. This can be achieved by reacting a suitable dicarboxylic acid derivative with an amine under dehydrating conditions.

    Introduction of the Azepane Ring: Finally, the azepane ring is introduced through a nucleophilic substitution reaction, where an azepane derivative reacts with the intermediate compound to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-(Azepan-1-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: The compound may bind to receptors or enzymes involved in cellular signaling pathways, modulating their activity.

    Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and neurotransmission, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • **3-(Azepan-1-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione
  • **3-(1-Piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione
  • **3-(1-Morpholinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the azepane ring, which imparts distinct physicochemical properties and biological activities compared to similar compounds. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C24H25N3O2S

Molecular Weight

419.5 g/mol

IUPAC Name

3-(azepan-1-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C24H25N3O2S/c1-16-6-11-19-21(14-16)30-23(25-19)17-7-9-18(10-8-17)27-22(28)15-20(24(27)29)26-12-4-2-3-5-13-26/h6-11,14,20H,2-5,12-13,15H2,1H3

InChI Key

OQMLVSOSOHGAHK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)N5CCCCCC5

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)N5CCCCCC5

Origin of Product

United States

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